N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine
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Overview
Description
N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The unique structure of this compound, featuring a quinoline core with a chloro and hydroxy substitution, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve refluxing in ethanol under ultrasonic irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds have similar structures but differ in their oxidation state, leading to different biological activities.
Hydroxyquinolines: These derivatives have hydroxyl groups at different positions on the quinoline ring, affecting their chemical reactivity and biological properties.
Properties
Molecular Formula |
C20H30ClN3O |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine |
InChI |
InChI=1S/C20H30ClN3O/c1-2-3-4-5-6-7-12-22-13-8-14-23-19-11-15-24(25)20-16-17(21)9-10-18(19)20/h9-11,15-16,22,25H,2-8,12-14H2,1H3 |
InChI Key |
VIOIYFCDKJWGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCN=C1C=CN(C2=C1C=CC(=C2)Cl)O |
Origin of Product |
United States |
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